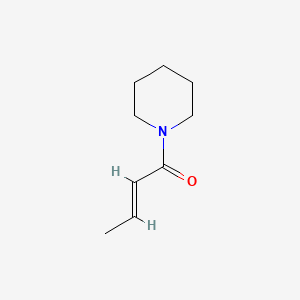
1-(1-Oxobut-2-enyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxobut-2-enyl)piperidine, also known as N-Crotonylpiperidine, is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a crotonyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
The synthesis of 1-(1-Oxobut-2-enyl)piperidine typically involves the reaction of piperidine with crotonic acid or its derivatives under specific conditions. One common method is the condensation reaction between piperidine and crotonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-(1-Oxobut-2-enyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the crotonyl group, leading to the formation of various substituted derivatives.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(1-Oxobut-2-enyl)piperidine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing. It may also be explored as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(1-Oxobut-2-enyl)piperidine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The crotonyl group may participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(1-Oxobut-2-enyl)piperidine can be compared with other similar compounds, such as:
N-Acetylpiperidine: Similar in structure but with an acetyl group instead of a crotonyl group. It exhibits different reactivity and biological activity.
N-Butyryl piperidine: Contains a butyryl group, leading to variations in chemical properties and applications.
N-Benzoylpiperidine:
The uniqueness of this compound lies in its crotonyl group, which imparts specific reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
50838-22-7 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(E)-1-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2,6H,3-5,7-8H2,1H3/b6-2+ |
InChI Key |
DEHSTVNSEJEWPR-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCCCC1 |
Canonical SMILES |
CC=CC(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
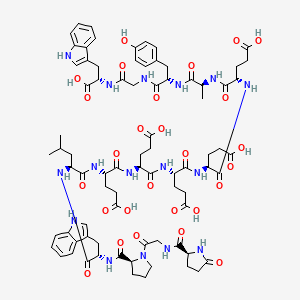

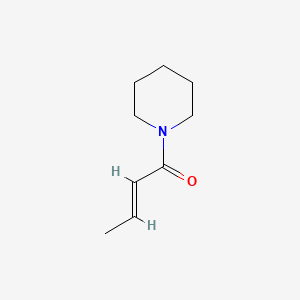
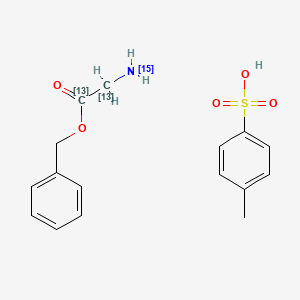
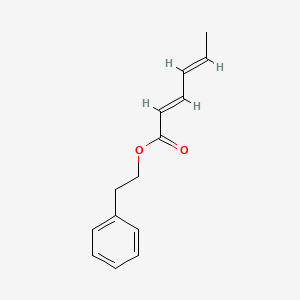
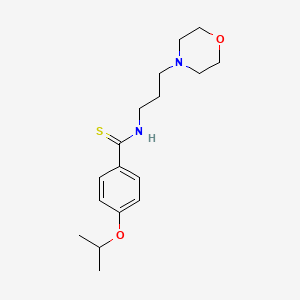
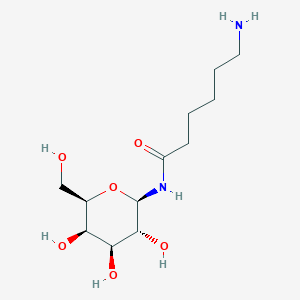
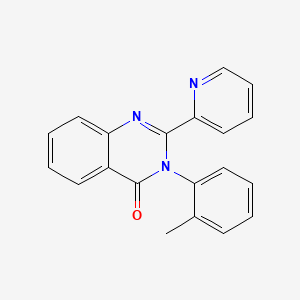

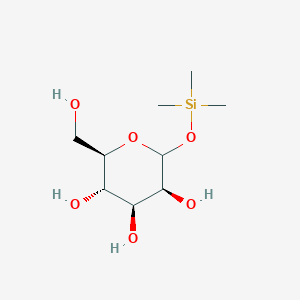
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
